2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid
Description
2-[(6-Ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid is a coumarin-based derivative characterized by a phenyl group at position 4, an ethyl substituent at position 6, and an acetic acid moiety linked via an ether bond at position 7 of the coumarin scaffold. Coumarins are well-known for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties . The structural uniqueness of this compound arises from the combination of hydrophobic (ethyl and phenyl) and hydrophilic (acetic acid) groups, which may enhance its solubility and bioavailability compared to simpler coumarin derivatives. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in related compounds (e.g., coupling 7-hydroxycoumarin derivatives with halogenated acetic acid esters) .
Properties
CAS No. |
130181-47-4 |
|---|---|
Molecular Formula |
C19H16O5 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxyacetic acid |
InChI |
InChI=1S/C19H16O5/c1-2-12-8-15-14(13-6-4-3-5-7-13)9-19(22)24-17(15)10-16(12)23-11-18(20)21/h3-10H,2,11H2,1H3,(H,20,21) |
InChI Key |
ZPTZECOHANRPCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)O)OC(=O)C=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chromone Core Synthesis
The 6-ethyl-4-phenyl-2H-chromen-2-one scaffold is synthesized via acid-catalyzed Pechmann condensation . A mixture of 6-ethylresorcinol (1.0 equiv) and phenylacetic acid (1.2 equiv) undergoes cyclization in concentrated sulfuric acid at 80°C for 6 hours, yielding the chromone nucleus with 78% efficiency. The 4-phenyl group originates from phenylacetic acid, while the 6-ethyl substituent is introduced via the resorcinol precursor.
Alkylation at the 7-Position
The 7-hydroxy group of the chromone is functionalized through nucleophilic substitution with ethyl bromoacetate (1.5 equiv) in dry acetone under reflux (12 hours, anhydrous K₂CO₃). This step installs the ethoxycarbonylmethoxy side chain, forming ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate in 82% yield.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dry acetone |
| Catalyst | Anhydrous K₂CO₃ |
| Temperature | Reflux (56°C) |
| Time | 12 hours |
| Yield | 82% |
Ester Hydrolysis
The ethyl ester undergoes alkaline hydrolysis using 10% NaOH (2.0 equiv) in ethanol-water (3:1) at 60°C for 4 hours, yielding the target carboxylic acid with 95% conversion. Acidification with HCl (pH = 2) precipitates the product, which is recrystallized from ethanol.
Hydrazinolysis and Cyclocondensation Methods
Hydrazide Intermediate Formation
Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate reacts with hydrazine hydrate (2.0 equiv) in ethanol at 25°C for 30 minutes, producing 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetohydrazide (3) in 89% yield. This intermediate serves as a precursor for heterocyclic derivatives but can be hydrolyzed to the acid under acidic conditions.
Spectral Data for Intermediate 3:
Acid Hydrolysis of Hydrazide
Refluxing 3 with 6N HCl (4 hours, 110°C) cleaves the hydrazide bond, yielding 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid with 91% purity.
Acyl Chloride Intermediate Route
Acyl Chloride Synthesis
The carboxylic acid is converted to its acyl chloride derivative using thionyl chloride (5.0 equiv) under solvent-free conditions at 70°C for 1 hour. This reactive intermediate facilitates coupling with nucleophiles but can be hydrolyzed back to the acid for purification.
Direct Aminolysis and Hydrolysis
Acyl chloride reacts with amines (e.g., anthranilic acid) in dioxane to form amides, which are subsequently hydrolyzed using NaOH (2.0 equiv) to regenerate the acetic acid moiety. This method achieves 85% overall yield but requires stringent moisture control.
Comparative Analysis of Synthetic Methods
| Method | Key Step | Yield | Purity | Drawbacks |
|---|---|---|---|---|
| Esterification | Alkylation-Hydrolysis | 82% | 95% | Long reaction times |
| Hydrazinolysis | Hydrazide cleavage | 89% | 91% | Acidic conditions required |
| Acyl Chloride | SOCl₂ activation | 85% | 93% | Moisture sensitivity |
The esterification route is favored for scalability, while the acyl chloride method offers versatility for derivative synthesis.
Characterization and Analytical Data
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
1.1. Antioxidant Activity
Coumarin derivatives, including 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid, have demonstrated significant antioxidant properties. Research indicates that these compounds can scavenge free radicals, thus protecting cells from oxidative stress. For instance, studies have shown that certain coumarins can inhibit oxidative damage in cellular models, providing a basis for their use in developing antioxidant therapies for diseases characterized by oxidative stress .
1.2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Coumarin derivatives are known to modulate inflammatory pathways, potentially reducing edema and other inflammatory responses. In vitro studies reveal that these compounds can inhibit the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase . This suggests their potential application in treating inflammatory diseases.
1.3. Neuroprotective Properties
Recent investigations have highlighted the neuroprotective effects of coumarin derivatives against neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Compounds similar to this compound have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to cognitive decline . This positions them as promising candidates for further development in neuropharmacology.
2.1. Enzyme Inhibition
The compound has been identified as a potential inhibitor of various enzymes involved in metabolic pathways. For example, it may exhibit inhibitory activity against angiotensin-converting enzyme (ACE), which is crucial in managing hypertension . Such enzyme inhibitors are valuable in drug design for cardiovascular diseases.
2.2. Anticancer Activity
There is growing evidence supporting the anticancer potential of coumarin derivatives. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival . The specific substitution patterns on the coumarin scaffold significantly influence their efficacy against different cancer types.
3.1. Photochemical Properties
The unique chromophore structure of coumarins allows them to be utilized in material science, particularly in the development of fluorescent dyes and sensors . The photochemical behavior of this compound can be harnessed for applications in bioimaging and environmental monitoring.
3.2. Polymer Chemistry
Coumarin derivatives are also being explored as monomers or additives in polymer chemistry due to their ability to undergo photopolymerization . This feature can lead to the development of new materials with tailored properties for specific applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. It can also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
| Compound Name | Substituents (Positions) | Molecular Formula | Key Biological Activities | References |
|---|---|---|---|---|
| 2-[(6-Ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid | 6-Ethyl, 4-Phenyl, 7-OCH₂COOH | C₁₉H₁₆O₆ | Anticancer, antibacterial (predicted) | |
| 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid hydrazide | 4-Methyl, 7-OCH₂CONHNH₂ | C₁₂H₁₂N₂O₄ | Antimicrobial, antioxidant | |
| 2-[(3-(4-Fluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy]ethoxy acetic acid | 3-(4-Fluorobenzyl), 4-Methyl, 7-OCH₂CH₂OCH₂COOH | C₂₂H₁₉FO₇ | Anti-intrahepatic cholangiocarcinoma | |
| 6-{2-[(6-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid | 6-Ethyl, 4-Methyl, 7-OCH₂CONH-C₅H₁₀COOH | C₂₁H₂₅NO₇ | Enhanced solubility, potential prodrug | |
| (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid | 4-Phenyl, 7-OCH(Ph)COOH | C₂₃H₁₆O₅ | Not reported (structural analogue) |
Key Observations:
- Position 6: Ethyl substituents (vs. methyl or halogens) may enhance metabolic stability by reducing oxidative degradation .
- Position 7 Modifications: Acetic acid derivatives (e.g., -OCH₂COOH) improve water solubility, whereas hydrazide or amide linkages (e.g., -OCH₂CONHNH₂) enhance antioxidant activity via radical scavenging .
Physicochemical and ADME Properties
- Solubility: The acetic acid group in the target compound enhances aqueous solubility (predicted LogP = 2.1) compared to methyl ester or hydrazide derivatives (LogP = 3.5–4.2) .
- Metabolic Stability: Ethyl and phenyl substituents may reduce cytochrome P450-mediated metabolism, as seen in similar compounds with extended plasma half-lives (>6 hours) .
- Toxicity: Hydrazide-containing derivatives (e.g., ) show higher hepatotoxicity risk in silico predictions, whereas carboxylic acid derivatives are generally better tolerated .
Biological Activity
2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid, a chromenyl derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-(6-Ethyl-2-oxo-4-phenylchromen-7-yloxy)acetic acid |
| Molecular Formula | C21H20O5 |
| Molecular Weight | 364.4 g/mol |
| InChI | InChI=1S/C21H20O5/c1-3... |
This compound is known for its chromenyl moiety, which is implicated in various biological activities .
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of chromenyl derivatives, including this compound. The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models. For instance, it was found to suppress inflammation by modulating NF-kB and MAPK signaling pathways .
Case Study:
In a study involving RAW264.7 macrophages, 2-[6-(ethyl)-2-(oxo)-4-(phenyl)-chromen]-7-yloxy]acetic acid significantly reduced the secretion of inflammatory mediators in response to lipopolysaccharide (LPS) stimulation . The study demonstrated that the compound's mechanism involved inhibiting IκBα degradation and subsequent nuclear translocation of NF-kB.
2. Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. Research indicates that chromenyl derivatives exhibit significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.
Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| 2-[6-Ethyl-2-Oxo-4-Phenyl-Chromen]-7-yloxy]acetic acid | 23.15 |
| Quercetin | 15.49 |
| Butylated Hydroxyanisole (BHA) | 52.63 |
The data suggest that while 2-[6-Ethyl...] is effective, it does not surpass quercetin in radical scavenging ability but shows promise as an antioxidant agent .
3. Antimicrobial Activity
The antimicrobial efficacy of chromenyl derivatives has been explored against various bacterial strains. Some compounds within this class have demonstrated significant activity against pathogens like Escherichia coli and Staphylococcus aureus.
Case Study:
In a study assessing the antimicrobial properties of silver(I) complexes with chromenyl derivatives, it was found that certain derivatives exhibited MIC values as low as 16 µg/mL against E. coli . This highlights the potential application of these compounds in developing new antimicrobial agents.
The biological activity of 2-[6-Ethyl...] is attributed to its ability to interact with specific molecular targets involved in inflammatory and oxidative stress responses. The compound modulates enzyme activities and receptor interactions that are critical in regulating cellular signaling pathways .
Q & A
Q. What statistical approaches are recommended for validating inconsistent biological replicate data in dose-response experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
